molecular formula C11H16ClNO B1381672 2-Benzyl-3-pyrrolidinol hydrochloride CAS No. 1888786-76-2

2-Benzyl-3-pyrrolidinol hydrochloride

Cat. No.: B1381672
CAS No.: 1888786-76-2
M. Wt: 213.7 g/mol
InChI Key: FLKUTOOVBOQFLS-UHFFFAOYSA-N
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Description

2-Benzyl-3-pyrrolidinol hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and organic synthesis due to their versatile chemical properties.

Preparation Methods

Chemical Reactions Analysis

2-Benzyl-3-pyrrolidinol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Benzyl-3-pyrrolidinol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, facilitating stereoselective reactions. This interaction can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

2-Benzyl-3-pyrrolidinol hydrochloride can be compared with other pyrrolidine derivatives, such as:

Properties

IUPAC Name

2-benzylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11-6-7-12-10(11)8-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKUTOOVBOQFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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